

# Spectroscopic Data of sec-Butyl Crotonate: A Technical Guide

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## Compound of Interest

Compound Name: sec-Butyl Crotonate

Cat. No.: B082481

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **sec-butyl crotonate** (butan-2-yl (E)-but-2-enoate), a key organic ester. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

## Data Presentation

The quantitative spectroscopic data for **sec-butyl crotonate** (CAS No: 10371-45-6) is summarized in the tables below. This information is critical for compound identification, purity assessment, and structural elucidation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The data presented here was recorded on a 90 MHz spectrometer using a  $\text{CDCl}_3$  solvent.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **sec-Butyl Crotonate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
6.94	dq	15.6, 6.8	1H	=CH-
5.81	dq	15.6, 1.7	1H	=CH-CO
4.86	sextet	6.3	1H	O-CH
1.86	dd	6.8, 1.7	3H	=CH-CH <sub>3</sub>
1.59	m	2H	-CH <sub>2</sub> -	
1.21	d	6.3	3H	O-CH-CH <sub>3</sub>
0.90	t	7.4	3H	-CH <sub>2</sub> -CH <sub>3</sub>

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **sec-Butyl Crotonate**

Chemical Shift ( $\delta$ ) ppm	Assignment
166.1	C=O
144.1	=CH-
123.0	=CH-CO
71.8	O-CH
28.9	-CH <sub>2</sub> -
19.4	O-CH-CH <sub>3</sub>
17.9	=CH-CH <sub>3</sub>
9.6	-CH <sub>2</sub> -CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The spectrum for **sec-butyl crotonate** was acquired as a neat liquid film.

Table 3: Key IR Absorption Bands for **sec-Butyl Crotonate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2969, 2935, 2879	Strong	C-H (sp <sup>3</sup> ) stretch
1724	Very Strong	C=O (ester) stretch
1658	Strong	C=C (alkene) stretch
1270, 1176	Strong	C-O (ester) stretch
969	Strong	=C-H bend (trans)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The data was obtained via electron ionization (EI).

Table 4: Major Mass Spectral Fragments for **sec-Butyl Crotonate**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Possible Fragment
69	100.0	[C <sub>4</sub> H <sub>5</sub> O] <sup>+</sup> (Crotonyl cation)
87	53.8	[M - C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
41	47.7	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Allyl cation)
57	30.0	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (Butyl cation)
29	24.3	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> (Ethyl cation)
142	~1	[M] <sup>+</sup> (Molecular ion)

## Experimental Protocols

The following sections describe the detailed methodologies for the acquisition of the spectroscopic data presented above.

## NMR Spectroscopy

- Sample Preparation: A solution of **sec-butyl crotonate** (approximately 10-50 mM) is prepared in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ).<sup>[1]</sup> The solution is transferred to a 5 mm NMR tube to a height of approximately 4-5 cm.<sup>[1]</sup> The exterior of the tube is cleaned to remove any contaminants.
- Instrument Setup: A standard NMR spectrometer (e.g., 90 MHz or higher) is used. The instrument is locked onto the deuterium signal of the solvent to stabilize the magnetic field.<sup>[1]</sup>
- Shimming: The magnetic field homogeneity is optimized by shimming the instrument to obtain sharp, symmetrical peaks.<sup>[1]</sup>
- $^1\text{H}$  NMR Acquisition: A standard single-pulse sequence is used. Typically, 8-16 scans are acquired with a relaxation delay of 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum. Due to the lower natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 128-1024) and a longer relaxation delay (2-5 seconds) are typically required.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ) or an internal standard like tetramethylsilane (TMS).

## Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): For a pure liquid sample like **sec-butyl crotonate**, the analysis is performed as a "neat" liquid film.<sup>[2]</sup> One to two drops of the liquid are placed on the surface of one salt plate (e.g., NaCl or KBr).<sup>[2]</sup> A second salt plate is placed on top, and gentle pressure is applied to spread the liquid into a thin, uniform film between the plates.<sup>[2]</sup>
- Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the empty sample compartment (or clean salt plates) is recorded first.
- Data Acquisition: The prepared salt plate assembly is placed in the sample holder of the spectrometer. The sample spectrum is then recorded. The instrument software automatically

subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

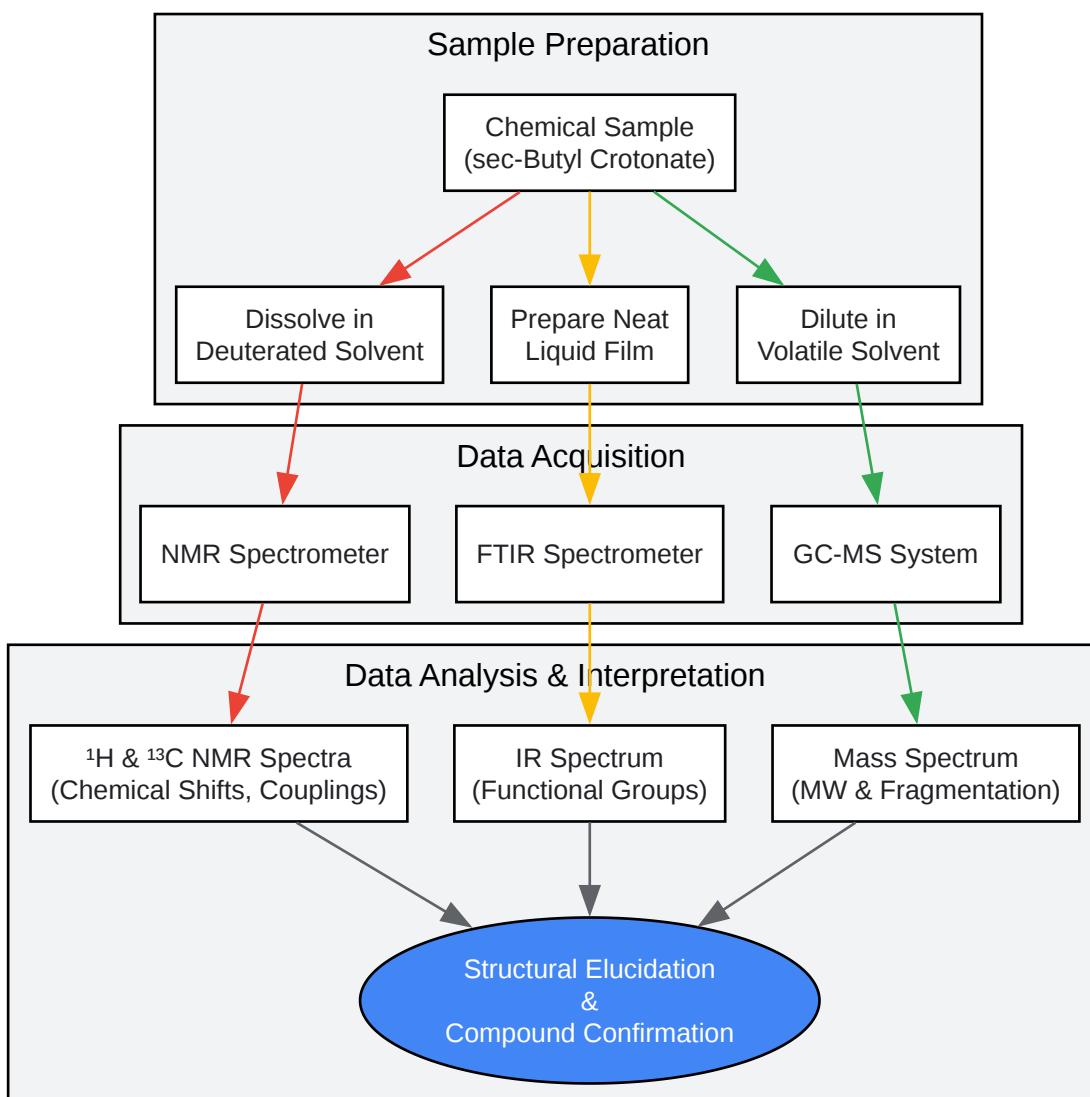
- Post-Analysis: After the analysis, the salt plates are carefully cleaned with a suitable volatile solvent (e.g., acetone or ethanol) and stored in a desiccator to prevent damage from moisture.[\[2\]](#)

## Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **sec-butyl crotonate** is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
- Instrument Setup: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used. The GC is equipped with a capillary column suitable for separating volatile organic compounds. Helium is typically used as the carrier gas. The GC oven temperature is programmed to ramp up, allowing for the separation of components based on their boiling points. The MS is operated in electron ionization (EI) mode, typically at 70 eV.
- Injection and Separation: A small volume (e.g., 1  $\mu$ L) of the prepared sample is injected into the GC inlet. The volatile **sec-butyl crotonate** is vaporized and carried by the carrier gas onto the column, where it is separated from the solvent and any impurities.
- Ionization and Detection: As **sec-butyl crotonate** elutes from the GC column, it enters the MS ion source. In the EI source, molecules are bombarded with high-energy electrons, causing them to ionize and fragment. The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern of the compound.

## Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample.

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Caption: General workflow for spectroscopic analysis of a chemical sample.

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## References

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